3-(2-Aminoethyl)-2-bromophenol, also known as 2-amino-3-bromophenol, is an organic compound with the molecular formula and a CAS number of 116435-77-9. This compound is characterized by the presence of an amino group and a bromine atom on a phenolic structure, which contributes to its chemical reactivity and potential applications in various fields.
The synthesis of 3-(2-Aminoethyl)-2-bromophenol can be achieved through various methods, primarily involving bromination and amination reactions. A common synthetic route includes:
The reactions are generally performed under controlled conditions to optimize yield and purity. Reaction times can vary from 1 to 5 hours depending on the specific step being conducted.
The molecular structure of 3-(2-Aminoethyl)-2-bromophenol features a phenolic ring substituted with an amino group at one position and a bromine atom at another. The structural representation can be described as follows:
The InChI representation for this compound is InChI=1/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
, which provides detailed information about its chemical structure.
3-(2-Aminoethyl)-2-bromophenol can participate in various chemical reactions due to its functional groups:
These reactions are typically influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for 3-(2-Aminoethyl)-2-bromophenol involves several pathways depending on its application:
Research indicates that compounds with similar structures often demonstrate significant biological activity, including anti-inflammatory and analgesic effects.
3-(2-Aminoethyl)-2-bromophenol finds applications in various scientific fields:
This compound's unique properties make it valuable in both academic research and industrial applications, highlighting the importance of understanding its chemistry for further advancements in these fields.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3